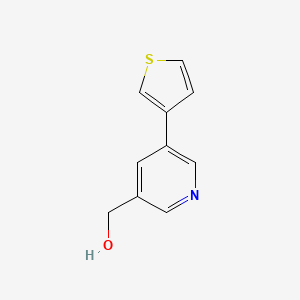

(5-(Thiophen-3-yl)pyridin-3-yl)methanol

Descripción general

Descripción

(5-(Thiophen-3-yl)pyridin-3-yl)methanol is a heterocyclic compound that features both a thiophene and a pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction between 3-bromopyridine and 3-thiopheneboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted thiophene/pyridine compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to (5-(Thiophen-3-yl)pyridin-3-yl)methanol. For instance, derivatives such as 1,2,4-oxadiazole compounds have shown significant activity against various cancer cell lines. Specifically, a compound with a similar scaffold demonstrated an IC50 value of 0.76 μM against the SK-HEP-1 tumor cell line and 0.98 μM against Caco-2 cells, indicating strong cytotoxicity . These findings suggest that modifications at the thiophene or pyridine positions can enhance antitumor efficacy.

2. Inflammatory Disease Treatment

Thiophene derivatives have been investigated for their ability to suppress tumor necrosis factor-alpha (TNF-α) production, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease . The structure of this compound may contribute to its activity in modulating inflammatory pathways, offering therapeutic avenues for autoimmune conditions.

3. Enzyme Inhibition

The compound has potential as an inhibitor of specific enzymes involved in cancer progression. For example, structural analogs have been designed to target phosphoinositide 3-kinase (PI3K), with some showing nanomolar IC50 values against various isoforms of this enzyme . This suggests that this compound and its derivatives could be developed as selective PI3K inhibitors, which are crucial in cancer therapy.

Synthetic Applications

1. Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications that can yield a variety of biologically active compounds . For instance, it can be used to synthesize more complex thiophene-pyridine hybrids that may exhibit enhanced pharmacological profiles.

2. Marine Metabolite Synthesis

The compound's structure is conducive to synthesizing marine metabolites, which are known for their diverse biological activities. By employing this compound as a precursor, researchers can explore new marine-derived pharmacophores with potential therapeutic benefits .

Case Studies

Mecanismo De Acción

The mechanism of action of (5-(Thiophen-3-yl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both thiophene and pyridine rings allows for versatile interactions with various molecular targets, potentially affecting pathways involved in cell signaling, metabolism, or gene expression .

Comparación Con Compuestos Similares

- (5-(Thiophen-2-yl)pyridin-3-yl)methanol

- (5-(Thiophen-3-yl)pyridin-2-yl)methanol

- (5-(Thiophen-3-yl)pyridin-4-yl)methanol

Comparison:

- Structural Differences: The position of the thiophene and pyridine rings can affect the compound’s reactivity and interaction with other molecules.

- Unique Properties: (5-(Thiophen-3-yl)pyridin-3-yl)methanol’s specific arrangement of rings may confer unique electronic properties, making it particularly useful in certain applications such as materials science or drug design .

Actividad Biológica

(5-(Thiophen-3-yl)pyridin-3-yl)methanol is an organic compound characterized by a unique structure that combines a thiophene ring with a pyridine moiety and a hydroxymethyl group. This combination of functional groups is known to impart diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula for this compound is . The compound features:

- Pyridine Ring : Commonly associated with various pharmacological activities.

- Thiophene Ring : Known for its role in anti-inflammatory and anti-tumor agents.

- Hydroxymethyl Group : Potentially enhances solubility and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains, including multidrug-resistant organisms.

- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation, particularly in certain cancer cell lines.

- Anti-inflammatory Effects : Its structural components may contribute to anti-inflammatory mechanisms.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, such as enzymes or receptors involved in oxidative stress and inflammation pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (5-(Thiophen-2-yl)pyridin-3-yl)methanol | Similar thiophene-pyridine structure | Different position of thiophene substitution |

| 4-(Pyridin-2-yl)phenol | Contains a phenolic group instead of thiophene | Lacks sulfur atom; different biological activities |

| 4-(Thienyl)pyridine | Thiophene directly attached to pyridine without methanol | Potentially different reactivity patterns |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the compound's efficacy against Staphylococcus aureus and Klebsiella pneumoniae, showing minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for Gram-positive bacteria and 1–4 μg/mL for Gram-negative bacteria, indicating strong antibacterial activity .

- Antitumor Activity : Research involving various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects, with IC50 values as low as 0.76 μM against SK-HEP-1 tumor cells .

- Anti-inflammatory Studies : Compounds similar to this compound showed promising results in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Propiedades

IUPAC Name |

(5-thiophen-3-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-5,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHNVVISNPPJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452106 | |

| Record name | (5-(thiophen-3-yl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223563-61-9 | |

| Record name | (5-(thiophen-3-yl)pyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.